molecular formula C18H20N2O2 B11080221 2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one

2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11080221
M. Wt: 296.4 g/mol
InChI Key: KACYNOZRMDSDJD-UHFFFAOYSA-N
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Description

2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst . The reaction conditions often include refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which have significant biological activities .

Scientific Research Applications

2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethyl-3-(4-methoxyphenyl)-2-methyl-1H-quinazolin-4-one

InChI

InChI=1S/C18H20N2O2/c1-4-18(2)19-16-8-6-5-7-15(16)17(21)20(18)13-9-11-14(22-3)12-10-13/h5-12,19H,4H2,1-3H3

InChI Key

KACYNOZRMDSDJD-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)C

Origin of Product

United States

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